molecular formula C15H15F2N3O2S B2444595 2-(2,4-Difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2097863-61-9

2-(2,4-Difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2444595
CAS No.: 2097863-61-9
M. Wt: 339.36
InChI Key: PCYVXNYIBPCKRH-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H15F2N3O2S and its molecular weight is 339.36. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2S/c16-11-2-1-10(13(17)8-11)7-15(21)20-5-3-12(4-6-20)22-14-9-18-23-19-14/h1-2,8-9,12H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYVXNYIBPCKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NSN=C2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one (CAS Number: 2097863-61-9) is a synthetic organic molecule characterized by its complex structure that combines a difluorophenyl moiety with a piperidine ring substituted with a thiadiazole. This combination of functional groups is believed to enhance the biological activity of the compound, making it a subject of interest in medicinal chemistry.

Structural Features

The molecular formula of the compound is C15H15F2N3O2SC_{15}H_{15}F_2N_3O_2S with a molecular weight of 339.4 g/mol. The presence of fluorine atoms increases lipophilicity, which can improve receptor binding and selectivity.

PropertyValue
Molecular FormulaC15H15F2N3O2SC_{15}H_{15}F_2N_3O_2S
Molecular Weight339.4 g/mol
CAS Number2097863-61-9

Biological Activity Overview

Research into the biological activity of compounds similar to 2-(2,4-difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one indicates potential therapeutic applications across various domains:

Antimicrobial Activity : Compounds containing the thiadiazole scaffold have been reported to exhibit significant antibacterial and antifungal properties. The unique structure of this compound may enhance its efficacy against microbial pathogens.

Anticancer Properties : Similar derivatives have shown promising results in inhibiting cancer cell growth. For instance, compounds with related structures have demonstrated activity against various cancer cell lines, suggesting that this compound may also possess anticancer effects .

Enzyme Inhibition : The compound's ability to interact with specific enzymes could be critical in developing targeted therapies. Preliminary studies suggest that derivatives might act as inhibitors for certain kinases involved in cancer pathways .

Molecular docking studies indicate that 2-(2,4-difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one may bind effectively to various biological targets such as enzymes and receptors. This interaction is crucial for understanding its pharmacokinetic properties and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds. For example:

  • Compound 24y : A derivative showed an IC50 value of 68 nM against GLS1 kinase and exhibited significant antitumor activities in xenograft models . This highlights the potential for similar compounds to exhibit selective inhibition in cancer treatment.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameStructural FeaturesBiological Activity
2-(4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamideFluorinated phenyl group; thiazoleAntimicrobial
N-[4-(trifluoromethyl)phenyl]-N'-(pyrimidin-5-yl)acetamideTrifluoromethyl substituent; pyrimidineAnticancer
3-(difluoromethyl)-N-pyridazin-3(2H)-oneDifluoromethyl; pyridazineAntiviral

The unique combination of difluoro and thiadiazole functionalities in 2-(2,4-difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one may enhance its biological activity compared to other derivatives lacking these features.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 2-(2,4-difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) are often preferred to stabilize intermediates and enhance reaction kinetics .
  • Temperature Control : Reactions involving thiadiazole or piperidine moieties may require precise thermal control (e.g., 60–80°C) to avoid side reactions like hydrolysis or oxidation .
  • Inert Atmosphere : Use nitrogen or argon to protect reactive intermediates, particularly during acylation or thiadiazole ring formation .
  • Purity Validation : Employ HPLC and mass spectrometry to confirm product purity (>95%) and identity .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodology :

  • NMR Analysis : Use 1^1H/13^{13}C NMR to assign protons and carbons, focusing on the thiadiazole (δ 8.5–9.5 ppm for aromatic protons) and piperidinyloxy (δ 3.0–4.0 ppm for CH2_2 groups) regions .
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction (as in ) resolves stereochemical uncertainties in the piperidine or fluorophenyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C18_{18}H16_{16}F2_2N3_3O2_2S) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition assays) to minimize variability .
  • Structural Analogs : Synthesize derivatives (e.g., modifying the thiadiazole or fluorophenyl groups) to isolate pharmacophore contributions .
  • Computational Docking : Use molecular dynamics simulations to predict binding interactions with target proteins (e.g., kinases or GPCRs), identifying discrepancies between in silico and experimental results .

Q. What experimental strategies are recommended for designing structure-activity relationship (SAR) studies?

  • Methodology :

  • Fragment Replacement : Systematically replace the thiadiazole with other heterocycles (e.g., triazoles or pyrimidines) to evaluate activity changes .
  • Pharmacophore Mapping : Use 3D-QSAR models to correlate electronic (e.g., fluorine electronegativity) or steric features with biological endpoints .
  • In Vitro Profiling : Test analogs against a panel of receptors/enzymes to identify off-target effects or selectivity trends .

Q. How can researchers address challenges in pharmacokinetic profiling of this compound?

  • Methodology :

  • Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation; modify labile groups (e.g., ester linkages) if needed .
  • Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fraction, critical for dose-response interpretations .
  • Blood-Brain Barrier (BBB) Permeability : Conduct parallel artificial membrane permeability assays (PAMPA) or in vivo rodent models to predict CNS penetration .

Q. What computational approaches are effective for predicting reactivity or degradation pathways?

  • Methodology :

  • DFT Calculations : Model bond dissociation energies (BDEs) to identify susceptible sites (e.g., thiadiazole S-N bonds) under oxidative stress .
  • Degradation Forcing Studies : Expose the compound to accelerated conditions (e.g., UV light, acidic/basic media) and analyze products via LC-MS .
  • Machine Learning : Train models on existing stability data for heterocycles to predict degradation products .

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